molecular formula C7H14ClNO B15307150 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride

1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride

Cat. No.: B15307150
M. Wt: 163.64 g/mol
InChI Key: SZNSJFHHSDJTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride is a chemical compound that features a pyran ring structure Pyrans are heterocyclic compounds containing an oxygen atom and are known for their stability and reactivity

Preparation Methods

The synthesis of 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

Scientific Research Applications

1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including biologically active compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

    Industry: It is employed in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyran ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar compounds to 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride include:

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(6-methyl-2,5-dihydropyran-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7(6-8)4-2-3-5-9-7;/h2-3H,4-6,8H2,1H3;1H

InChI Key

SZNSJFHHSDJTQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCO1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.